molecular formula C12H13BrO B3187347 1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- CAS No. 149455-88-9

1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl-

Cat. No. B3187347
M. Wt: 253.13 g/mol
InChI Key: BMOUYKYDZFNYFV-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- is a chemical compound that belongs to the class of ketones. It is also known as 6-bromo-3,4-dihydro-2,2-dimethyl-1-naphthalenone or BDDN. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of BDDN is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbonyl group.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of BDDN. However, it has been reported to have low toxicity levels.

Advantages And Limitations For Lab Experiments

One of the advantages of BDDN is its high yield during synthesis. It is also a stable compound that can be stored for long periods. However, the limitations of BDDN include its limited solubility in common solvents and its high cost.

Future Directions

There are several future directions for the study of BDDN. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. BDDN may also have potential applications in the field of materials science due to its unique chemical properties.
Conclusion:
In conclusion, 1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.

Scientific Research Applications

BDDN has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various organic compounds. BDDN has also been used as a reagent in the synthesis of functionalized naphthalenes and pyrroles.

properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOUYKYDZFNYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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